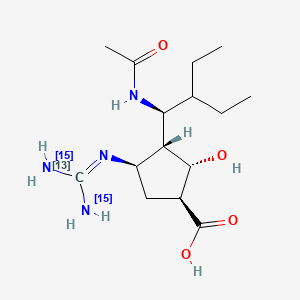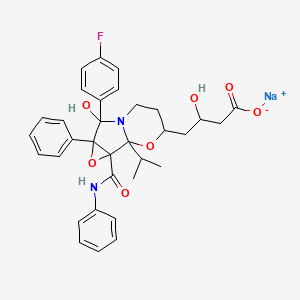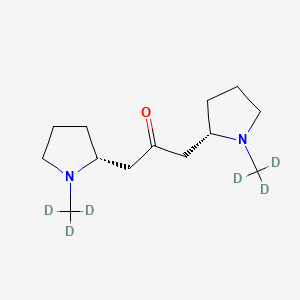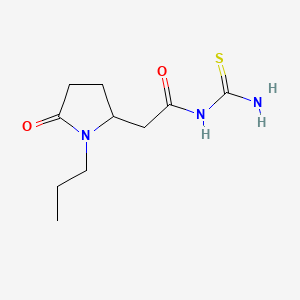
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate typically involves the sulfonation of Dihydro Caffeic Acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-O position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Caffeic Acid.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro Caffeic Acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic metabolites.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for dietary intake.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in diseases associated with oxidative stress, such as diabetes and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
The mechanism of action of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress by modulating the production of reactive oxygen species. It also inhibits the growth of bacteria by affecting the production of nitric oxide. The molecular targets include enzymes involved in oxidative stress pathways and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: The parent compound, known for its antioxidant properties.
Ferulic Acid: Another phenolic compound with similar antioxidant effects.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Uniqueness
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate is unique due to its specific sulfonation at the 3-O position, which enhances its solubility and stability. This modification also allows it to be used as a specific biomarker for coffee consumption, distinguishing it from other similar compounds .
Properties
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-70-5 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)




